3-amino-3-benzyl-3,4-dihydroquinolin-2(1H)-one
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Description
3-amino-3-benzyl-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C16H16N2O and its molecular weight is 252.317. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Importance of Quinoline Derivatives
Quinoline derivatives, including isoquinolines, are known for their wide range of biological activities. These compounds have been studied for their potential anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer's disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and other pharmacotherapeutic applications. The research suggests that these compounds, by virtue of their chemical structure and biological activity, could serve as a basis for developing novel low-molecular-weight inhibitors for various diseases (Danao et al., 2021).
Antimicrobial Activity of Quinoline Derivatives
Some quinoline derivatives have been explored for their antimicrobial properties. Studies have shown that certain quinolines possess significant activity against a range of microbial pathogens, making them candidates for developing new antimicrobial agents. This is particularly important in the context of increasing resistance to conventional antibiotics and the need for new therapeutic strategies (Alves et al., 2012).
Potential in Organic Light Emitting Diodes (OLEDs)
Quinoline derivatives have also found applications in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). The structural properties of quinoline-based compounds contribute to their photophysical characteristics, making them suitable for use as emissive materials in OLEDs. This area of research opens up new possibilities for the application of quinoline derivatives in advanced technologies (Squeo & Pasini, 2020).
Properties
IUPAC Name |
3-amino-3-benzyl-1,4-dihydroquinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c17-16(10-12-6-2-1-3-7-12)11-13-8-4-5-9-14(13)18-15(16)19/h1-9H,10-11,17H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSMPEXJWNRBKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC(=O)C1(CC3=CC=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.